![molecular formula C13H14ClN3OS B12926269 2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide CAS No. 87685-51-6](/img/structure/B12926269.png)
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro group, a dimethyl-substituted thiophene ring, and a pyrimidinylmethyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting chloroacetyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiophene Ring: The 2,4-dimethylthiophene ring can be introduced through a Friedel-Crafts acylation reaction using 2,4-dimethylthiophene and a suitable acylating agent.
Attachment of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be attached via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding acetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or primary amines under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding acetamide without the chloro group.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agricultural Chemistry: Possible application as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Agricultural Chemistry: It could act on specific biochemical pathways in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,4-dimethylphenyl)-N-(pyrimidin-2-ylmethyl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide is unique due to the presence of both a dimethyl-substituted thiophene ring and a pyrimidinylmethyl group. This combination of structural features may confer specific chemical and biological properties that are distinct from other similar compounds.
Properties
CAS No. |
87685-51-6 |
|---|---|
Molecular Formula |
C13H14ClN3OS |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-9-8-19-10(2)13(9)17(12(18)6-14)7-11-15-4-3-5-16-11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
VAXQYDUPZBJXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1N(CC2=NC=CC=N2)C(=O)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
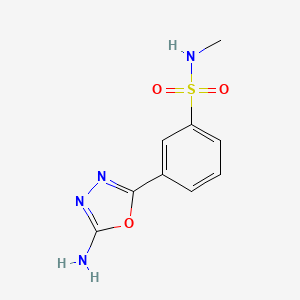
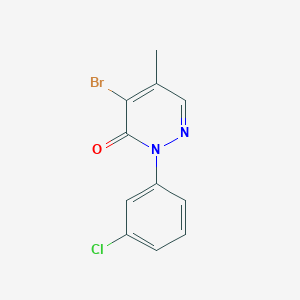
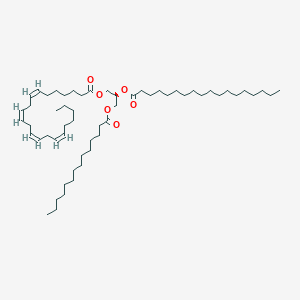

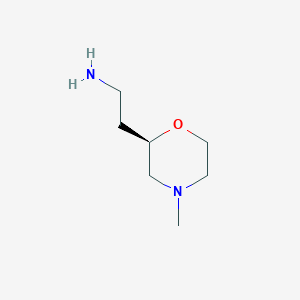
![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)

![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)
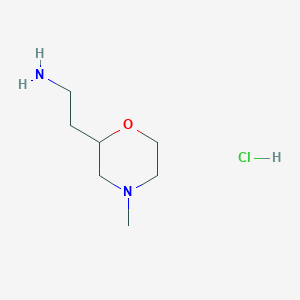
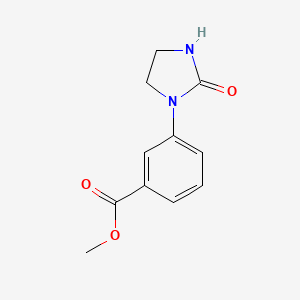

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)
